(4-cycloheptyloxan-4-yl)methanol
Description
(4-Cycloheptyloxan-4-yl)methanol is a substituted oxane derivative characterized by a six-membered tetrahydropyran (oxan) ring with a cycloheptyl group at the 4-position and a hydroxymethyl (-CH2OH) substituent. This structure confers unique physicochemical properties, such as increased lipophilicity due to the bulky cycloheptyl group, which distinguishes it from simpler alcohols like methanol or ethanol.
Properties
CAS No. |
1546932-95-9 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(4-cycloheptyloxan-4-yl)methanol |
InChI |
InChI=1S/C13H24O2/c14-11-13(7-9-15-10-8-13)12-5-3-1-2-4-6-12/h12,14H,1-11H2 |
InChI Key |
GYGZCDLRALFSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2(CCOCC2)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (4-cycloheptyloxan-4-yl)methanol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-cycloheptyloxan-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Formation of cycloheptanone or cycloheptanoic acid.
Reduction: Formation of cycloheptyloxane.
Substitution: Formation of (4-cycloheptyloxan-4-yl)chloride or (4-cycloheptyloxan-4-yl)bromide.
Scientific Research Applications
(4-cycloheptyloxan-4-yl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-cycloheptyloxan-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Cycloheptyl vs.
- Oxan Ring Presence: Both the target compound and (4-Ethyloxan-4-yl)methanol contain an oxygenated oxan ring, which may improve solubility in polar solvents compared to purely aliphatic analogs.
- Aromatic vs. Aliphatic Systems: [4-(4-Pentylcyclohexyl)phenyl]methanol incorporates a phenyl group, enabling π-π interactions absent in the other compounds, which could influence applications in liquid crystal design .
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